1,3-Dimethoxy-1,3-dimethylurea

Beschreibung

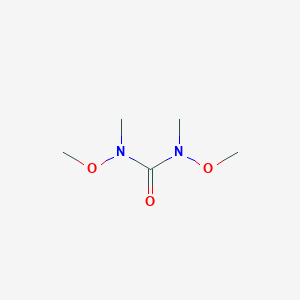

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dimethoxy-1,3-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c1-6(9-3)5(8)7(2)10-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBKNWRSAAAPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N(C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457156 | |

| Record name | 1,3-Dimethoxy-1,3-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123707-26-6 | |

| Record name | 1,3-Dimethoxy-1,3-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethoxy-1,3-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Analytical Characterization of 1,3 Dimethoxy 1,3 Dimethylurea

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1,3-Dimethoxy-1,3-dimethylurea

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the field of organic chemistry for the unambiguous determination of molecular structures. This non-destructive analytical technique provides detailed information about the carbon-hydrogen framework of a molecule. For the structural elucidation of this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are invaluable. These techniques allow for the identification and confirmation of the various functional groups and their connectivity within the molecule.

The molecular structure of this compound consists of a central urea (B33335) core with two nitrogen atoms. Each nitrogen atom is substituted with both a methyl (-CH₃) group and a methoxy (B1213986) (-OCH₃) group. This symmetrical substitution pattern gives rise to a relatively simple yet informative NMR spectrum.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of this compound, two distinct signals are anticipated in a deuterated solvent like chloroform (CDCl₃). The protons of the two equivalent N-methyl groups would produce a single resonance, and similarly, the protons of the two equivalent O-methyl groups of the methoxy substituents would generate another distinct signal. Due to the absence of adjacent protons, both signals are expected to appear as sharp singlets.

The chemical shift (δ) of these signals is influenced by the electronic environment of the protons. The protons of the N-methyl groups are expected to resonate at a particular chemical shift, while the protons of the methoxy groups, being attached to an oxygen atom, will be deshielded and thus appear at a different, typically higher, chemical shift.

¹³C NMR Spectroscopy

Complementing the proton NMR data, ¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. For this compound, three distinct signals are expected. The carbon atoms of the two equivalent N-methyl groups will produce one signal. The carbons of the two equivalent methoxy groups will give rise to a second signal. The third signal corresponds to the carbonyl carbon of the urea functional group. The carbonyl carbon is significantly deshielded due to the double bond to oxygen and its attachment to two nitrogen atoms, causing it to appear at a much higher chemical shift compared to the methyl and methoxy carbons.

The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for this compound based on established principles of NMR spectroscopy.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH ₃ | 2.5 - 3.0 | Singlet | 6H |

| O-CH ₃ | 3.5 - 4.0 | Singlet | 6H |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N-C H₃ | 25 - 35 |

| O-C H₃ | 50 - 60 |

| C =O | 155 - 165 |

The combination of ¹H and ¹³C NMR data provides a comprehensive and unambiguous confirmation of the molecular structure of this compound. The number of signals, their chemical shifts, and their multiplicities all align with the proposed symmetrical structure, making NMR spectroscopy an essential tool for its characterization.

Advanced Applications of 1,3 Dimethoxy 1,3 Dimethylurea in Chemical Science

Catalytic Functions of 1,3-Dimethoxy-1,3-dimethylurea

This compound as a Raw Material for Pyrotechnic Combustion Catalysts.

No information is currently available in the public domain regarding the use of this compound as a raw material for pyrotechnic combustion catalysts. This area remains a subject for future investigation.

This compound as a Versatile Synthetic Intermediate

Integration into Phosphate Chemistry Synthesis.

There is no readily available information detailing the integration of this compound into phosphate chemistry synthesis.

Utility in Pesticide Synthesis Pathways.

The specific utility of this compound in pesticide synthesis pathways is not documented in the currently accessible literature.

Application in Pharmaceutical Intermediate Development.

Information regarding the application of this compound in the development of pharmaceutical intermediates is not currently available.

Future Research Directions and Emerging Trends for 1,3 Dimethoxy 1,3 Dimethylurea

Exploration of Novel Synthetic Routes for 1,3-Dimethoxy-1,3-dimethylurea

The development of efficient and novel synthetic methodologies is crucial for the broader application of this compound. Current research is focused on moving beyond traditional methods to more elegant and sustainable synthetic pathways.

Another avenue of exploration comes from its appearance as a byproduct in other reactions. For instance, trace amounts of this compound have been observed during the synthesis of N-methoxy-N-methylcyanoformamide. orgsyn.org While not a primary synthesis method, the characterization of such byproducts can provide valuable insights into the reaction mechanisms and potentially lead to the development of a more direct and higher-yielding synthesis.

Future research in this area will likely focus on direct synthesis from readily available starting materials. The development of selective N-methoxylation techniques for ureas is a significant challenge that needs to be addressed. rsc.org

Table 1: Investigated Synthetic Pathways for this compound

| Starting Material | Reagents/Conditions | Product | Notes |

| N-n-propyloxy-N-(1-pyridinium)-N',N'-dimethylurea chloride | Methanol, reflux | This compound | Main component in the residue after reaction. kpi.kharkov.ua |

| N,O-dimethylhydroxylamine | N,N′-Carbonyldiimidazole, Trimethylsilyl cyanide | N-methoxy-N-methylcyanoformamide | This compound is formed as a minor byproduct (~2%). orgsyn.org |

Expansion of Catalytic Applications for this compound

While the catalytic applications of urea (B33335) derivatives are well-documented, the specific use of this compound as a catalyst is a nascent field of study. Much of the existing research focuses on its close analog, 1,3-dimethylurea (B165225). For example, 1,3-dimethylurea has been utilized as a ligand in copper-catalyzed cross-coupling reactions and as a component in deep eutectic solvents for various organic transformations. atamanchemicals.com

The introduction of methoxy (B1213986) groups on the nitrogen atoms of the urea backbone in this compound could potentially modulate its electronic properties and coordination behavior, opening up new catalytic possibilities. The electron-donating nature of the methoxy groups could enhance the Lewis basicity of the carbonyl oxygen, making it a more effective ligand for certain metal catalysts.

Future research should explore the potential of this compound as a ligand in a variety of catalytic systems, including but not limited to:

Cross-coupling reactions

Asymmetric catalysis

Polymerization catalysis

Investigating its performance in comparison to 1,3-dimethylurea would provide valuable structure-activity relationship data.

Investigation of Advanced Material Science Applications of this compound

The application of urea derivatives in material science is extensive, particularly in the development of polymers and resins. For instance, 1,3-dimethylurea is a known precursor for formaldehyde-free finishing agents in the textile industry and is used in the synthesis of various polymers. atamankimya.comtsijournals.com

The unique structure of this compound, with its additional methoxy functionalities, suggests that it could be a valuable building block for novel materials. The methoxy groups could influence intermolecular interactions, solubility, and thermal stability of resulting polymers.

Potential areas of investigation for the material science applications of this compound include:

Polymer Synthesis: Its use as a monomer or cross-linking agent to create new polymers with tailored properties.

Organic Electronics: The electronic properties of the molecule could be harnessed in the design of new organic semiconductors or dielectrics.

Supramolecular Chemistry: The potential for hydrogen bonding and other non-covalent interactions could be explored in the construction of self-assembling materials.

Currently, there is a scarcity of published research specifically detailing the use of this compound in material science, highlighting a significant opportunity for future exploration.

Computational and Theoretical Studies on this compound Reactivity and Structure

Computational chemistry offers a powerful tool to understand the intrinsic properties of molecules like this compound and to predict their reactivity. While specific theoretical studies on this compound are limited, research on the related 1,3-dimethylurea provides a foundation.

First-principles calculations based on Density Functional Theory (DFT) have been performed on 1,3-dimethylurea to simulate its orthorhombic structure and determine its electronic properties. These studies have calculated a band gap of 3.3 eV, suggesting potential for applications in nonlinear optics. nih.gov The dielectric constant has also been computed, providing insights into its behavior in electric fields. nih.gov

For this compound, future computational studies could focus on:

Conformational Analysis: Determining the preferred three-dimensional structure and the rotational barriers of the methoxy groups.

Electronic Structure: Calculating the molecular orbital energies, charge distribution, and electrostatic potential to understand its reactivity.

Reaction Mechanisms: Modeling the pathways of its synthesis and its potential catalytic cycles to identify key intermediates and transition states.

Spectroscopic Prediction: Simulating its NMR, IR, and other spectral properties to aid in its experimental characterization.

Predicted properties from computational tools can guide experimental work and accelerate the discovery of new applications for this promising compound.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C5H12N2O3 | PubChem |

| Molecular Weight | 148.16 g/mol | PubChem |

| XLogP3-AA | -0.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1,3-Dimethoxy-1,3-dimethylurea in asymmetric ketone synthesis?

- Methodology : this compound acts as a carbonyl dication equivalent. Reacting it with organolithium reagents in tetrahydrofuran (THF) generates intermediate amides, which can be further alkylated to form asymmetric ketones. For example, Reich et al. demonstrated this two-step process: initial amide formation followed by nucleophilic addition .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the organolithium reagent. Reaction stoichiometry and temperature (typically -78°C for organolithium stability) are critical for yield optimization.

Q. How can analytical techniques distinguish this compound from structurally similar urea derivatives?

- Methodology :

- NMR Spectroscopy : and NMR can identify methoxy groups (δ ~3.2–3.5 ppm for ) and urea carbonyl signals (δ ~155–160 ppm for ). Symmetry in the dimethyl groups simplifies splitting patterns .

- HPLC-MS : Reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry distinguishes retention times and molecular ion peaks (e.g., [M+H] at m/z 161 for this compound) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing complex bioactive molecules using this compound?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to track carbonyl intermediate formation. Adjust organolithium reagent concentration to minimize side reactions (e.g., over-alkylation) .

- Case Study : Marshall et al. synthesized protein phosphatase inhibitors (e.g., tautomycin analogs) by optimizing stoichiometry (1:1.2 urea:organolithium ratio) and using low-temperature (-40°C) quenching with aqueous NHCl .

Q. What role does this compound play in solvent systems for environmental applications?

- Methodology : In deep eutectic solvents (DES), 1,3-dimethylurea derivatives (e.g., with tetrabutylphosphonium bromide) enhance NO absorption. Characterize solvent interactions via molecular dynamics (MD) simulations to assess hydrogen bonding and van der Waals forces. Experimental validation includes gas absorption tests at varying pressures (1–10 bar) and temperatures (25–60°C) .

Q. What computational approaches predict the biological interactions of this compound metabolites?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like DNA methyltransferase 1 (DNMT1). Methyl isocyanate (a hydrolytic product) showed strong binding affinity (-8.2 kcal/mol) to DNMT1’s catalytic pocket, suggesting epigenetic toxicity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) analysis confirms persistent binding .

Q. How should researchers mitigate risks associated with nitroso derivatives of this compound?

- Methodology :

- Safety Protocols : Avoid nitrosating agents (e.g., NaNO) in acidic conditions. Use LC-MS to detect trace nitroso impurities (e.g., 1-Nitroso-1-ethyl-3,3-dimethylurea, a carcinogen with mutagenic activity at 250 µg/plate in Ames tests) .

- Handling : Store under inert atmosphere (N or Ar) at ≤4°C. Conduct reactions in fume hoods with PPE (nitrile gloves, lab coats) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.